molecular formula C23H16Cl2FN3O3 B11140702 N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide

Cat. No.: B11140702
M. Wt: 472.3 g/mol
InChI Key: LQMSJMKHDDZWGX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:

    Structure: The compound consists of a quinoxaline core, which is fused with a tetrahydroquinoxalin-2-yl group. The 3,4-dichlorophenyl and 4-fluorophenyl substituents add further complexity.

Preparation Methods

Synthetic Routes::

Chemical Reactions Analysis

    Reactivity: N-(3,4-dichlorophenyl)-2-{1-[(4-fluorophenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) are often used in SM coupling reactions.

    Major Products: The specific products formed depend on the reaction conditions and substituents.

Scientific Research Applications

    Chemistry: Investigating its reactivity and designing novel derivatives.

    Biology: Studying its interactions with biological targets.

    Medicine: Exploring potential therapeutic applications.

    Industry: Developing new materials or catalysts.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

  • While I don’t have specific data on similar compounds, further research could reveal its uniqueness and comparative features.

Properties

Molecular Formula

C23H16Cl2FN3O3

Molecular Weight

472.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide

InChI

InChI=1S/C23H16Cl2FN3O3/c24-16-10-9-15(11-17(16)25)27-21(30)12-20-22(31)28-18-3-1-2-4-19(18)29(20)23(32)13-5-7-14(26)8-6-13/h1-11,20H,12H2,(H,27,30)(H,28,31)

InChI Key

LQMSJMKHDDZWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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